Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol is a heterocyclic compound that features a pyrimidine ring substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then further reacted with ethylacetoacetate to form pyrimidopyrimidines. The final step involves nucleophilic substitution reactions to introduce the ethanolamine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides in the presence of oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like aniline and other amines.
Major Products Formed
The major products formed from these reactions include disulfides, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds also exhibit anticancer properties but differ in their specific molecular targets and mechanisms of action.
Thiophene-substituted pyrimidines: These compounds share structural similarities but may have different biological activities and applications
Uniqueness
2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
124959-56-4 |
---|---|
Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C14H13N3OS2/c18-6-5-15-14-16-10(12-3-1-7-19-12)9-11(17-14)13-4-2-8-20-13/h1-4,7-9,18H,5-6H2,(H,15,16,17) |
InChI Key |
OGTKCQGXQZYQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)NCCO)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.